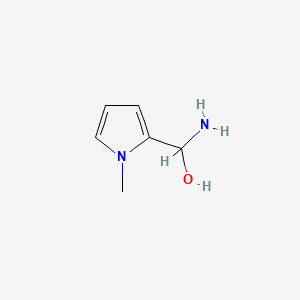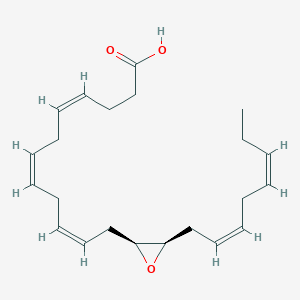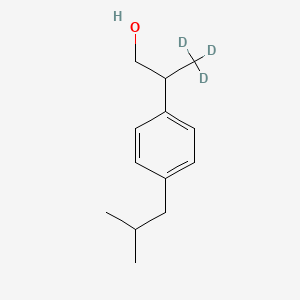
N-Methyl Amisulpride-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Amisulpride-d3 is a deuterated form of N-Methyl Amisulpride, a derivative of Amisulpride. Amisulpride is a benzamide derivative and a selective dopamine D2 and D3 receptor antagonist. It is primarily used in the treatment of schizophrenia and other psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and distinct mass spectrometric properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Amisulpride-d3 involves the deuteration of the methyl group in N-Methyl Amisulpride. This can be achieved through a series of chemical reactions, including:
Deuteration Reaction: The methyl group in N-Methyl Amisulpride is replaced with a deuterium atom using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to achieve the desired deuteration.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce this compound in bulk
化学反应分析
Types of Reactions: N-Methyl Amisulpride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
科学研究应用
N-Methyl Amisulpride-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Amisulpride.
Mass Spectrometry: Utilized as an internal standard in mass spectrometric analysis due to its distinct mass
Biological Research: Investigated for its effects on dopamine receptors and its potential therapeutic applications in psychiatric disorders
作用机制
N-Methyl Amisulpride-d3 exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This action helps in modulating dopaminergic neurotransmission in the brain, which is crucial in the treatment of schizophrenia and other psychiatric disorders. The compound primarily acts in the limbic system, reducing dopaminergic overactivity and alleviating symptoms of psychosis .
相似化合物的比较
Amisulpride: The parent compound, used in the treatment of schizophrenia.
Sulpiride: Another benzamide derivative with similar dopaminergic activity.
Aripiprazole: A partial dopamine agonist with antipsychotic properties
Uniqueness: N-Methyl Amisulpride-d3 is unique due to its deuterated methyl group, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .
属性
CAS 编号 |
1794945-81-5 |
|---|---|
分子式 |
C18H29N3O4S |
分子量 |
386.525 |
IUPAC 名称 |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3/i3D3 |
InChI 键 |
PMLIJXXZFCRLES-HPRDVNIFSA-N |
SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
同义词 |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-N-(methyl-d3)benzamide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


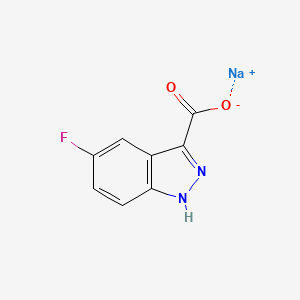
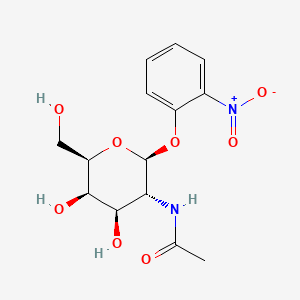
![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
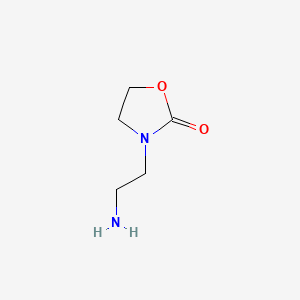
![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)
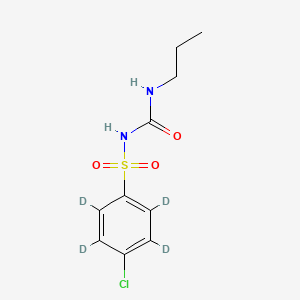
![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)
